Lupeol

Catalog No.
S533834
CAS No.
545-47-1
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lupeol

CAS Number

545-47-1

Product Name

Lupeol

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,27+,28-,29+,30+/m0/s1

InChI Key

MQYXUWHLBZFQQO-QGTGJCAVSA-N

SMILES

CC1(C)[C@@H](O)CC[C@]2(C)[C@@]3([H])CC[C@]4([H])[C@@]5([H])[C@H](C(C)=C)CC[C@@](C)5CC[C@](C)4[C@@](C)3CC[C@@]12[H]

Solubility

Very soluble in ethanol, acetone, chloroform
Freely soluble in ether, benzene, petroleum ether, warm alcohol. Practically insoluble in dilute acid and alkalies.
In water, 6.1X10-6 mg/L at 25 °C (est)

Synonyms

lup-20(29)-en-3-ol, lup-20(29)-en-3beta-ol, lup-20(29)-ene-3alpha-ol, lupeol, lupeol, (3alpha)-isomer, lupeol, (3beta,18beta,19beta)-isomer

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C

Description

The exact mass of the compound Lupeol is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ethanol, acetone, chloroformfreely soluble in ether, benzene, petroleum ether, warm alcohol. practically insoluble in dilute acid and alkalies.in water, 6.1x10-6 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90487. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Properties

Lupeol exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Studies suggest lupeol can suppress the production of inflammatory mediators and cytokines []. Further research is needed to understand the mechanisms behind this effect and its potential therapeutic applications [].

Source

[] "[Evaluation of the anti-inflammatory potential of Lupeol isolated from Crataeva nurvala Buch.-Ham. leaves]"()

Anticancer Properties

Lupeol has shown promise in inhibiting the growth and proliferation of various cancer cell lines in laboratory studies []. Research suggests it may induce cell death (apoptosis) in cancer cells and interfere with their ability to migrate and invade surrounding tissues []. However, further investigation is needed to determine its effectiveness in vivo (living organisms) and its potential for cancer treatment [].

Source

[] "[Lupeol, a natural triterpenoid, inhibits cancer cell proliferation and metastasis by targeting multiple signaling pathways in esophageal cancer]"()

Other Potential Applications

Scientific research is exploring other potential applications of lupeol, including:

  • Antioxidant activity: Studies suggest lupeol may act as an antioxidant, protecting cells from damage caused by free radicals [].
  • Antidiabetic effects: Some research indicates lupeol may have antidiabetic properties, but further investigation is needed.
  • Neuroprotective effects: Preliminary research suggests lupeol may have neuroprotective properties, but more studies are required.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Needles from alcohol, acetone

XLogP3

9.9

Exact Mass

426.3862

Density

0.9457 g/cu cm at 218 °C

LogP

log Kow = 9.23 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O268W13H3O

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Mechanism of Action

Lupeol, a triterpene found in fruits and vegetables, selectively induced substantial head and neck squamous cell carcinoma (HNSCC) cell death but exhibited only a minimal effect on a normal tongue fibroblast cell line in vitro. Down-regulation of NF-kappaB was identified as the major mechanism of the anticancer properties of lupeol against HNSCC. Lupeol alone was not only found to suppress tumor growth but also to impair HNSCC cell invasion by reversal of the NF-kappaB-dependent epithelial-to-mesenchymal transition. Lupeol exerted a synergistic effect with cisplatin, resulting in chemosensitization of HNSCC cell lines with high NF-kappaB activity in vitro.

Vapor Pressure

5.03X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

545-47-1

Wikipedia

Lupeol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

General Manufacturing Information

Abundant plant triterpene. Occurs in the skin of lupin seeds, in chicle, in the latex of fir trees and of rubber plants. Was detected in cocoons of Bombyx mori

Interactions

In in vivo studies, using an orthotopic metastatic nude mouse model of oral tongue squamous cell carcinoma, lupeol at a dose of 2 mg/animal dramatically decreased tumor volume and suppressed local metastasis, which was more effective than cisplatin alone. Lupeol exerted a significant synergistic cytotoxic effect when combined with low-dose cisplatin without side effects....
... The present study ... investigated the effects of lupeol on 7,12-dimethylbenz[a]anthracene (DMBA), induced DNA strand breaks in mouse skin, using an alkaline unwinding assay. Increasing doses of lupeol (50-200 ug/mouse) were given topically, prior or after the single topical application of DMBA (100 ug/mouse) with the sampling time of 24, 48, 72 and 96 hr, respectively. Both pre and post treatment of lupeol showed significant (p<0.001) preventive effects in DMBA induced DNA strand breaks in dose and time dependent manner. The pre-treatment of lupeol at the dose of 200 ug/mouse showed 56.05% prevention, and post-treatment at the same dose showed 43.26% prevention, at 96 hr time interval, against DMBA induced DNA strand breakage...
... The antigenotoxic potential of lupeol, a triterpene, and mango pulp extract (MPE) was evaluated in Swiss albino mice. Benzo[a]pyrene (B[a]P), a well-known mutagen, was given at a single dose of 100 mg/kg body weight intraperitoneally. Pretreatment with lupeol (1 mg/animal) and MPE (1 mL, 20%) was given through oral intubation for 7 days prior to B[a]P administration. Animals from all the groups were killed at sampling time of 24 hr and their bone marrow tissue was analyzed for chromosomal damage and micronuclei induction. In B[a]P-treated animals a significant induction of chromosomal aberration and micronuclei was recorded, with a decrease in mitotic index. In lupeol- or MPE-supplemented groups, a significant decrease in B[a]P-induced clastogenicity was recorded. The incidence of aberrant cells and micronuclei was found to be reduced by both lupeol and MPE when compared to the B[a]P-treated group. The anti-cytotoxic effects of lupeol or MPE were also evident, as observed by significant increase in mitotic index. Thus, results of the present investigation revealed that lupeol and MPE have protective effects against B[a]P-induced clastogenic changes in Swiss albino mice.
To investigate antioxidant potential of lupeol/mango pulp extract (MPE) in testosterone induced oxidative stress in prostate of male Swiss albino mice. .... lupeol (1 mg/animal) and MPE (1 mL [20% w/v]/animal) was given /orally/ to animals along with subcutaneous injection of testosterone (5 mg/kg body weight) consecutively for 15 days. At the end of the study period, the prostate was dissected out for the determination of reactive oxygen species (ROS) levels, lipid peroxidation and antioxidant enzymes status (catalase, superoxide dismutase, glutathione reductase, glutathione-S-transferase). RESULTS: In testosterone treated animals, increased ROS resulted in depletion of antioxidant enzymes and increase in lipid peroxidation in mouse prostate. However, lupeol/MPE treatment resulted in a decrease in ROS levels with restoration in the levels of lipid peroxidation and antioxidant enzymes. ... The results of the present study demonstrate that lupeol/MPE are effective in combating oxidative stress-induced cellular injury of mouse prostate...
For more Interactions (Complete) data for LUPEOL (14 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Siveen KS, Nguyen AH, Lee JH, Li F, Singh SS, Kumar AP, Low G, Jha S, Tergaonkar V, Ahn KS, Sethi G. Negative regulation of signal transducer and activator of transcription-3 signalling cascade by lupeol inhibits growth and induces apoptosis in hepatocellular carcinoma cells. Br J Cancer. 2014 Sep 23;111(7):1327-37. doi: 10.1038/bjc.2014.422. Epub 2014 Aug 7. PubMed PMID: 25101566; PubMed Central PMCID: PMC4183851.
2: Bhandari P, Patel NK, Bhutani KK. Synthesis of new heterocyclic lupeol derivatives as nitric oxide and pro-inflammatory cytokine inhibitors. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3596-9. doi: 10.1016/j.bmcl.2014.05.032. Epub 2014 May 22. PubMed PMID: 24909081.
3: Jin Y, Lyu Y, Tang X, Zhang Y, Chen J, Zheng D, Liang Y. Lupeol enhances radiosensitivity of human hepatocellular carcinoma cell line SMMC-7721 in vitro and in vivo. Int J Radiat Biol. 2015 Feb;91(2):202-8. doi: 10.3109/09553002.2015.966209. Epub 2015 Jan 27. PubMed PMID: 25241960.
4: Kim MJ, Bae GS, Choi SB, Jo IJ, Kim DG, Shin JY, Lee SK, Kim MJ, Song HJ, Park SJ. Lupeol Protects Against Cerulein-Induced Acute Pancreatitis in Mice. Phytother Res. 2015 Oct;29(10):1634-9. doi: 10.1002/ptr.5423. Epub 2015 Jul 16. PubMed PMID: 26179197.
5: Kim SJ, Cho HI, Kim SJ, Kim JS, Kwak JH, Lee DU, Lee SK, Lee SM. Protective effects of lupeol against D-galactosamine and lipopolysaccharide-induced fulminant hepatic failure in mice. J Nat Prod. 2014 Nov 26;77(11):2383-8. doi: 10.1021/np500296b. Epub 2014 Oct 17. PubMed PMID: 25325613.
6: Kwon HH, Yoon JY, Park SY, Min S, Kim YI, Park JY, Lee YS, Thiboutot DM, Suh DH. Activity-guided purification identifies lupeol, a pentacyclic triterpene, as a therapeutic agent multiple pathogenic factors of acne. J Invest Dermatol. 2015 Jun;135(6):1491-1500. doi: 10.1038/jid.2015.29. Epub 2015 Feb 3. PubMed PMID: 25647437.
7: Kallubai M, Rachamallu A, Yeggoni DP, Subramanyam R. Comparative binding mechanism of lupeol compounds with plasma proteins and its pharmacological importance. Mol Biosyst. 2015 Apr;11(4):1172-83. doi: 10.1039/c4mb00635f. PubMed PMID: 25710711.
8: Khan MF, Maurya CK, Dev K, Arha D, Rai AK, Tamrakar AK, Maurya R. Design and synthesis of lupeol analogues and their glucose uptake stimulatory effect in L6 skeletal muscle cells. Bioorg Med Chem Lett. 2014 Jun 15;24(12):2674-9. doi: 10.1016/j.bmcl.2014.04.059. Epub 2014 Apr 24. PubMed PMID: 24813738.
9: Deyrup ST, Asghar KB, Chacko A, Hebert JM, Samson E, Talone CJ. Chemical investigation of the medicinal and ornamental plant Angelonia angustifolia Benth. reveals therapeutic quantities of lupeol. Fitoterapia. 2014 Oct;98:174-8. doi: 10.1016/j.fitote.2014.08.005. Epub 2014 Aug 10. PubMed PMID: 25111011.
10: Siddique HR, Saleem M. Beneficial health effects of lupeol triterpene: a review of preclinical studies. Life Sci. 2011 Feb 14;88(7-8):285-93. doi: 10.1016/j.lfs.2010.11.020. Epub 2010 Nov 29. Review. PubMed PMID: 21118697.
11: Kumari A, Kakkar P. Lupeol prevents acetaminophen-induced in vivo hepatotoxicity by altering the Bax/Bcl-2 and oxidative stress-mediated mitochondrial signaling cascade. Life Sci. 2012 Apr 20;90(15-16):561-70. doi: 10.1016/j.lfs.2012.01.012. Epub 2012 Feb 2. PubMed PMID: 22326499.
12: Vijay Avin BR, Prabhu T, Ramesh CK, Vigneshwaran V, Riaz M, Jayashree K, Prabhakar BT. New role of lupeol in reticence of angiogenesis, the cellular parameter of neoplastic progression in tumorigenesis models through altered gene expression. Biochem Biophys Res Commun. 2014 May 30;448(2):139-44. doi: 10.1016/j.bbrc.2014.04.090. Epub 2014 Apr 26. PubMed PMID: 24780400.
13: He Y, Liu F, Zhang L, Wu Y, Hu B, Zhang Y, Li Y, Liu H. Growth inhibition and apoptosis induced by lupeol, a dietary triterpene, in human hepatocellular carcinoma cells. Biol Pharm Bull. 2011;34(4):517-22. PubMed PMID: 21467639.
14: Shi D, Kuang Y, Wang G, Peng Z, Wang Y, Yan C. [Mechanism research on the lupeol treatment on MCF-7 breast cancer cells based on cell metabonomics]. Se Pu. 2014 Mar;32(3):278-83. Chinese. PubMed PMID: 24984468.
15: Yoon YP, Lee HJ, Lee DU, Lee SK, Hong JH, Lee CJ. Effects of Lupenone, Lupeol, and Taraxerol Derived from Adenophora triphylla on the Gene Expression and Production of Airway MUC5AC Mucin. Tuberc Respir Dis (Seoul). 2015 Jul;78(3):210-7. doi: 10.4046/trd.2015.78.3.210. Epub 2015 Jun 30. PubMed PMID: 26175774; PubMed Central PMCID: PMC4499588.
16: de Lima FO, Alves V, Barbosa Filho JM, Almeida JR, Rodrigues LC, Soares MB, Villarreal CF. Antinociceptive effect of lupeol: evidence for a role of cytokines inhibition. Phytother Res. 2013 Oct;27(10):1557-63. doi: 10.1002/ptr.4902. Epub 2012 Dec 3. PubMed PMID: 23208998.
17: Saratha V, Subramanian SP. Lupeol, a triterpenoid isolated from Calotropis gigantea latex ameliorates the primary and secondary complications of FCA induced adjuvant disease in experimental rats. Inflammopharmacology. 2012 Feb;20(1):27-37. doi: 10.1007/s10787-011-0095-3. Epub 2011 Oct 16. PubMed PMID: 22002338.
18: Liu Y, Bi T, Wang G, Dai W, Wu G, Qian L, Gao Q, Shen G. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways. Naunyn Schmiedebergs Arch Pharmacol. 2015 Mar;388(3):295-304. doi: 10.1007/s00210-014-1071-4. Epub 2014 Nov 25. PubMed PMID: 25418891.
19: Nitta M, Azuma K, Hata K, Takahashi S, Ogiwara K, Tsuka T, Imagawa T, Yokoe I, Osaki T, Minami S, Okamoto Y. Systemic and local injections of lupeol inhibit tumor growth in a melanoma-bearing mouse model. Biomed Rep. 2013 Jul;1(4):641-645. Epub 2013 May 28. PubMed PMID: 24649001; PubMed Central PMCID: PMC3917038.
20: Peña-Rodríguez LM, Yam-Puc A, Knispel N, Schramek N, Huber C, Graßberger C, Ramírez-Torres FG, Escalante-Erosa F, García-Sosa K, Hiebert-Giesbrecht MR, Chan-Bacab MJ, Godoy-Hernández G, Bacher A, Eisenreich W. Isotopologue profiling of triterpene formation under physiological conditions. Biosynthesis of lupeol-3-(3'-R-hydroxy)-stearate in Pentalinon andrieuxii. J Org Chem. 2014 Apr 4;79(7):2864-73. doi: 10.1021/jo402677w. Epub 2014 Mar 24. PubMed PMID: 24606167.

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